An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-amine
An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-chloropyridin-3-amine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of complex molecular architectures, including kinase inhibitors.
Core Chemical and Physical Properties
6-Bromo-2-chloropyridin-3-amine is a solid compound under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 169833-70-9 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1] |
| Melting Point | 117.0 to 121.0 °C | [2] |
| Boiling Point | 302.4 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 136.7 ± 26.5 °C | [2] |
| Appearance | Solid | [1] |
| LogP | 2.13 | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Index of Refraction | 1.648 | [2] |
| SMILES String | Nc1ccc(Br)nc1Cl | [1] |
| InChI Key | YCECOMBEVDPUJG-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. A standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds is typically used.[3]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters.[3]
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform with an appropriate window function. Perform phase and baseline corrections to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.[3]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[3] Key expected peaks would include N-H stretching (asymmetric and symmetric) around 3400-3300 cm⁻¹, aromatic C-H stretching (~3100 cm⁻¹), N-H bending (~1620 cm⁻¹), and C=C/C=N ring stretching bands.[3]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion.[3]
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[3]
-
Mass Analysis: Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The resulting spectrum should show a molecular ion peak corresponding to the exact mass (205.924637 Da) and a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[2][4]
Synthesis and Reactivity
6-Bromo-2-chloropyridin-3-amine is a valuable synthetic intermediate due to its distinct reactive sites. The amino group can act as a nucleophile, while the bromo and chloro substituents serve as handles for metal-catalyzed cross-coupling reactions.
Synthetic Workflow
The synthesis of halogenated aminopyridines often involves the direct electrophilic halogenation of an aminopyridine precursor. The challenge lies in controlling the regioselectivity due to the strong activating nature of the amino group.[5] A general workflow for synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of 6-Bromo-2-chloropyridin-3-amine.
Experimental Protocol: Synthesis via Bromination
The following protocol is adapted from the synthesis of the isomeric compound 2-Bromo-6-chloropyridin-3-amine and illustrates a common method for such transformations.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloropyridin-3-amine (1.0 eq) and sodium acetate (2.0 eq) in acetic acid.
-
Addition of Brominating Agent: Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Work-up: Upon completion, remove the acetic acid under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.[4]
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to isolate the desired product.[5]
Key Reactions and Applications in Drug Discovery
The true utility of 6-Bromo-2-chloropyridin-3-amine lies in its capacity as a building block for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[6] The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential functionalization. It is a key reactant in synthesizing kinase inhibitors.[4]
Caption: Reactivity of 6-Bromo-2-chloropyridin-3-amine in key cross-coupling reactions.
The aminopyridine moiety is a common feature in many biologically active compounds, including a significant number of kinase inhibitors.[6] These inhibitors often function by competing with ATP at the enzyme's binding site. The scaffold derived from 6-Bromo-2-chloropyridin-3-amine can provide crucial hydrogen bonding interactions, while the substituents introduced via cross-coupling can target other regions of the binding pocket to enhance potency and selectivity.[7][8]
Safety, Handling, and Storage
Hazard Identification:
-
6-Bromo-2-chloropyridin-3-amine is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2][9] It can cause skin irritation and serious eye damage.[1][10] It may also cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a chemical fume hood to ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][11]
-
Avoid formation of dust and aerosols.[11] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from heat, sparks, and open flames.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[2][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal:
-
Dispose of this material and its container at a licensed hazardous-waste disposal plant. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[11] Always observe all federal, state, and local environmental regulations.[2]
References
- 1. 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9 [sigmaaldrich.com]
- 2. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pipharm.com [pipharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
